chemical structure and physical properties of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
chemical structure and physical properties of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
An In-depth Technical Guide to 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
Foreword: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1][2] This inherent biological relevance has established the pyrimidine nucleus as a "privileged scaffold" in drug discovery.[2] Derivatives of pyrimidine are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties to achieve desired interactions with biological targets.
This guide focuses on a specific, highly functionalized derivative: 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine . The presence of two reactive chlorine atoms at the C4 and C6 positions makes this compound a particularly versatile building block for combinatorial chemistry and lead optimization campaigns. Herein, we will deconstruct its chemical and physical properties, explore its reactivity and synthetic utility, and contextualize its application within a drug discovery framework, providing the field-proven insights required for its effective utilization.
Section 1: Core Chemical and Physical Profile
A molecule's identity and behavior are dictated by its structure and resulting physical properties. Understanding these fundamentals is the non-negotiable first step before any synthetic or biological application.
Chemical Structure and Identity
4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a substituted pyrimidine with the following key features:
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A central pyrimidine ring.
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Two chlorine atoms at positions 4 and 6.
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A dimethylamino group at position 2.
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A methyl group at position 5.
The molecular formula is C₇H₉Cl₂N₃.[4]
Caption: 2D structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine.
Physicochemical Data
The following table summarizes the key physicochemical properties. It is crucial to recognize that this data is primarily aggregated from chemical supplier databases and may not have undergone peer-reviewed verification. Always refer to the lot-specific Certificate of Analysis for the most accurate information.
| Property | Value | Source(s) |
| CAS Number | 61770-00-1 | [5] |
| Molecular Weight | 206.07 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 70-72 °C (for a related analog) | [6] |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. | General Chemical Principles |
| Predicted XlogP | 2.9 | [4] |
Section 2: Synthesis and Reactivity Insights
Synthetic Strategy: A Generalized Approach
The key transformation is the conversion of a dihydroxy pyrimidine (the barbituric acid-like tautomer) into the dichloro derivative. This is almost universally accomplished using a strong chlorinating/dehydrating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.
Caption: Generalized synthetic workflow for dichloropyrimidine derivatives.
Expertise in Action (Causality):
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Why Cyclocondensation? This is a classic and efficient method for forming the pyrimidine ring, bringing together the N-C-N fragment (from urea or guanidine derivatives) with a C-C-C fragment (from a malonic ester or similar dicarbonyl).
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Why POCl₃? Phosphorus oxychloride serves a dual purpose. It acts as a dehydrating agent to convert the more stable di-keto tautomer into the di-enol form, and then as a chlorinating agent to replace the hydroxyl groups with chlorine atoms, thereby "activating" the scaffold for subsequent reactions.
Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic value of this compound is rooted in its reactivity. The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This effect is significantly amplified by the strong inductive-withdrawing properties of the two chlorine atoms. Consequently, the C4 and C6 positions are highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) .[7][8]
The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[7] In this molecule, the C4 and C6 positions are the primary sites of reaction. This allows for the sequential and often selective displacement of the chlorine atoms with a wide array of nucleophiles (amines, alcohols, thiols), making it an ideal scaffold for building chemical libraries.
Section 3: Application in Drug Discovery
The 4,6-dichloropyrimidine motif is a well-established pharmacophore. Its ability to serve as a rigid scaffold presenting two vectors for chemical diversification allows medicinal chemists to systematically probe the binding pockets of biological targets.
Role as a Core Scaffold
The development of novel therapeutics, particularly kinase inhibitors, frequently employs this type of heterocyclic core.[2][9] The SNAr chemistry allows for the facile synthesis of a large library of analogues from a common intermediate, which is essential for establishing Structure-Activity Relationships (SAR).
Caption: Drug discovery workflow utilizing a reactive chemical scaffold.
Representative Experimental Protocol: Mono-Amination via SNAr
This protocol is a representative, self-validating system for the mono-substitution of a dichloropyrimidine. The key to success is controlling the stoichiometry and temperature to favor single displacement.
Objective: To replace one chlorine atom of the title compound with a primary amine (e.g., benzylamine) as a proof-of-concept.
Methodology:
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Reaction Setup: To a solution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or 1,4-dioxane, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 1.2 eq).
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Causality: An inert atmosphere prevents side reactions with atmospheric moisture. A polar aprotic solvent is chosen to solubilize the reactants and stabilize the charged Meisenheimer intermediate of the SNAr mechanism. The base acts as a scavenger for the HCl generated during the reaction, driving it to completion.
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Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.0-1.1 eq) dropwise to the stirring solution at room temperature.
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Causality: Using a slight excess or stoichiometric amount of the amine nucleophile favors mono-substitution. A large excess would increase the rate of the second, undesired substitution.
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-
Reaction Monitoring (Self-Validation): Heat the reaction to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting material is consumed.
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Causality: Monitoring ensures the reaction is not stopped prematurely or allowed to overheat, which could lead to side products or the formation of the di-substituted product. The appearance of a new, single major product spot (by TLC) or peak (by LC-MS) with the expected mass validates the desired transformation.
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Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
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Causality: The aqueous workup removes the inorganic base and other water-soluble components. Purification by chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted by-product, or other impurities.
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Section 4: Safety, Handling, and Storage
Trustworthiness through Safety: Proper handling is paramount for both researcher safety and experimental integrity.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes.[10][11]
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Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[12]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
[1] Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available at: [Link]
[2] Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
[3] ResearchGate. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
[13] Sel-Bahaie, S., El-Deeb, A., & Assy, M. C. (1991). Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie, 46(1), 26-8. Available at: [Link]
[5] Chemsrc. (n.d.). CAS#:61770-00-1 | 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]
[9] PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available at: [Link]
[4] PubChemLite. (n.d.). 4,6-dichloro-n,n,5-trimethylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]
[10] KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved April 2, 2026, from [Link]
[14] XiXisys. (n.d.). CAS 61770-00-1 GHS 11 (Rev.11) SDS/MSDS. Retrieved April 2, 2026, from [Link]
[15] PubChem. (n.d.). 4,6-dichloro-5-methoxy-N-methylpyrimidin-2-amine. Retrieved April 2, 2026, from [Link]
[16] PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. Retrieved April 2, 2026, from [Link]
[17] PubMed. (2011, November 15). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Available at: [Link]
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